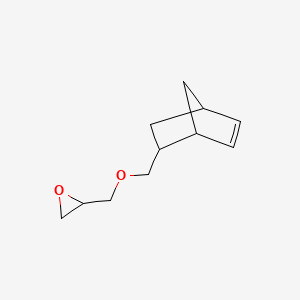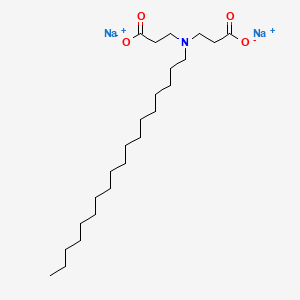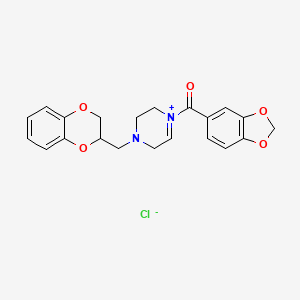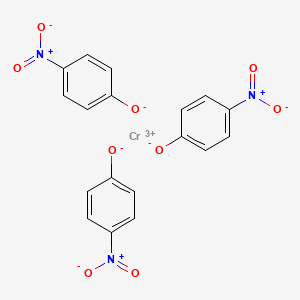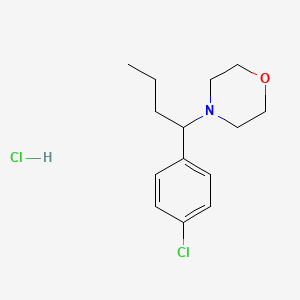
Glycine, N,N-diethyl-, 4,7,7-trimethylbicyclo(4.1.0)hept-3-yl ester, (1R-(1-alpha,3-alpha,4-beta,6-alpha))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N,N-diethyl-, 4,7,7-trimethylbicyclo(410)hept-3-yl ester, (1R-(1-alpha,3-alpha,4-beta,6-alpha))- is a complex organic compound with a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-diethyl-, 4,7,7-trimethylbicyclo(4.1.0)hept-3-yl ester involves multiple steps. One common method includes the esterification of glycine with N,N-diethylamine, followed by the introduction of the bicyclic heptane structure. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
Glycine, N,N-diethyl-, 4,7,7-trimethylbicyclo(4.1.0)hept-3-yl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, Glycine, N,N-diethyl-, 4,7,7-trimethylbicyclo(4.1.0)hept-3-yl ester is explored for its potential as a biochemical probe. It can be used to investigate enzyme interactions and metabolic pathways.
Medicine
The compound has potential applications in medicine, particularly in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of Glycine, N,N-diethyl-, 4,7,7-trimethylbicyclo(4.1.0)hept-3-yl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. This interaction is often mediated by the compound’s unique bicyclic structure, which allows it to fit into specific binding sites.
相似化合物的比较
Similar Compounds
3-Carene: A bicyclic monoterpene with a similar structure but different functional groups.
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: Another compound with a similar bicyclic structure but different substituents.
Uniqueness
Glycine, N,N-diethyl-, 4,7,7-trimethylbicyclo(4.1.0)hept-3-yl ester is unique due to its combination of a glycine ester with a bicyclic heptane structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
146086-98-8 |
|---|---|
分子式 |
C16H29NO2 |
分子量 |
267.41 g/mol |
IUPAC 名称 |
[(1R,3S,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] 2-(diethylamino)acetate |
InChI |
InChI=1S/C16H29NO2/c1-6-17(7-2)10-15(18)19-14-9-13-12(8-11(14)3)16(13,4)5/h11-14H,6-10H2,1-5H3/t11-,12+,13+,14-/m0/s1 |
InChI 键 |
DFWSMEZBRSVSOO-DGAVXFQQSA-N |
手性 SMILES |
CCN(CC)CC(=O)O[C@H]1C[C@@H]2[C@H](C2(C)C)C[C@@H]1C |
规范 SMILES |
CCN(CC)CC(=O)OC1CC2C(C2(C)C)CC1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



